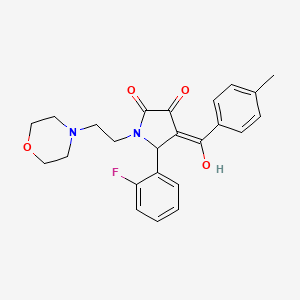

![molecular formula C19H14FN7 B5469557 5-(2-fluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5469557.png)

5-(2-fluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(2-fluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs, for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .

Synthesis Analysis

Considerable methods have been devised to prepare these compounds . Other derivatives of this class of compounds were prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring . The structure can be modified by various substituents, which can significantly influence the properties of the resulting compounds .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including substitution reactions with different nucleophiles . These reactions exploit the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the substituents on the fused ring . For instance, electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Direcciones Futuras

The current review highlighted the recent progress of the therapeutic potential of pyrazolo[1,5-a]pyrimidines . Given their significant biological activities and the ability to modify their properties by changing the substituents, these compounds represent a promising area for future research in medicinal chemistry .

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN7/c20-15-5-2-1-4-14(15)16-10-18(27-17(25-16)6-8-23-27)22-11-13-12-24-26-9-3-7-21-19(13)26/h1-10,12,22H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDNEENDVBJQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=NN3C(=C2)NCC4=C5N=CC=CN5N=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-yl}amino)ethanol](/img/structure/B5469486.png)

![1-{2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}-4-piperidinol](/img/structure/B5469494.png)

![(3S)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5469498.png)

![1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5469510.png)

![ethyl 4-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5469522.png)

![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5469530.png)

![7-bromo-6-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5469541.png)

![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5469544.png)

![3-chloro-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)thiophene-2-carboxamide](/img/structure/B5469549.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5469556.png)

![N-(2-methylbenzyl)-N'-{[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]methyl}urea](/img/structure/B5469574.png)

![3-(4-FLUOROPHENYL)-1-(2-HYDROXYETHYL)-7,9-DIMETHYL-1H,4H,6H,7H,8H,9H-[1,2,4]TRIAZINO[4,3-G]PURINE-6,8-DIONE](/img/structure/B5469583.png)